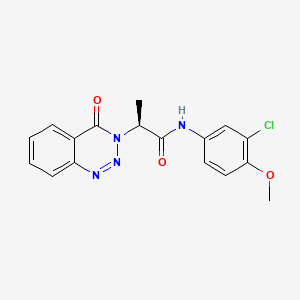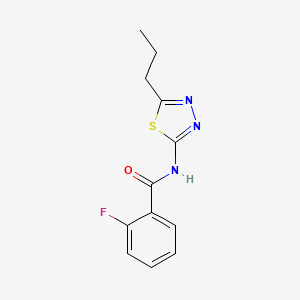![molecular formula C20H23N3O4S B11164213 N-[4-(ethylsulfamoyl)phenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11164213.png)
N-[4-(ethylsulfamoyl)phenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(ethylsulfamoyl)phenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a phenyl group, and a sulfamoyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ethylsulfamoyl)phenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the phenyl groups, and the addition of the sulfamoyl group. Common reagents used in these reactions include ethylamine, phenylacetic acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(ethylsulfamoyl)phenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the phenyl or sulfamoyl moieties.
Scientific Research Applications
N-[4-(ethylsulfamoyl)phenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological assays.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(ethylsulfamoyl)phenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Econazole: A pharmaceutical compound with a similar phenyl group structure.
Uniqueness
N-[4-(ethylsulfamoyl)phenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, phenyl groups, and a sulfamoyl group.
Properties
Molecular Formula |
C20H23N3O4S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H23N3O4S/c1-3-21-28(26,27)17-10-8-16(9-11-17)22-20(25)15-12-19(24)23(13-15)18-7-5-4-6-14(18)2/h4-11,15,21H,3,12-13H2,1-2H3,(H,22,25) |
InChI Key |
SVFVRHXJOSRGFW-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl [(1-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11164139.png)
![N-(3,4-dimethoxybenzyl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11164141.png)
![3-(4-methoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide](/img/structure/B11164148.png)
![5-[(4-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11164161.png)
![6-hexyl-7-[(2-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11164166.png)
![N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-alanine](/img/structure/B11164169.png)
![4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11164171.png)

![5-[(2-chlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B11164180.png)

![2-bromo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11164202.png)

![[2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B11164225.png)

